1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
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Overview
Description
The compound 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a derivative of tetrahydronaphthalene with specific substitutions that include fluorine and methyl groups, as well as an acetyl functional group. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their properties. For instance, the crystal structure of a related compound, 1-[(1R*,4S*)-4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]ethanone, has been analyzed, showing a half-chair conformation with specific orientations for the methyl and acetyl groups .
Synthesis Analysis
The synthesis of related compounds involves novel methods that could potentially be applied to the synthesis of 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. For example, the synthesis of 1-(naphthalen-2-yl)-2-(phenylsulthio)ethanone and its europium complexes has been reported, which includes steps that might be relevant for synthesizing the fluorinated tetramethyl tetrahydronaphthalene derivative .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has been determined using crystallography. The related compound exhibits a half-chair conformation, which could suggest that the fluorinated derivative might also adopt a similar conformation due to the structural similarities .
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of the exact compound , they do provide information on the reactivity of similar compounds. For instance, the europium complexes of a related ligand show enhanced fluorescence upon coordination, which could imply that the compound may also form complexes with interesting photophysical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various analytical techniques, including elemental analysis, molar conductivity, infrared spectroscopy, and thermo gravimetric analysis. These methods could be employed to determine the properties of 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. The fluorescence properties of europium complexes with related ligands suggest that the compound may also exhibit interesting luminescence characteristics .
properties
IUPAC Name |
1-(3-fluoro-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO/c1-10(18)11-8-12-13(9-14(11)17)16(4,5)7-6-15(12,2)3/h8-9H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUHBZDFJKSUPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1F)C(CCC2(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280548 |
Source
|
Record name | MLS002638549 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
CAS RN |
27452-16-0 |
Source
|
Record name | MLS002638549 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002638549 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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